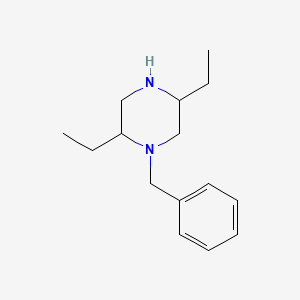

1-Benzyl-2,5-diethylpiperazine

Description

Contextualization of Piperazine (B1678402) Core Structures in Organic Synthesis

The piperazine ring is a foundational scaffold in modern drug discovery and organic synthesis, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. nih.govmdpi.com This six-membered heterocycle, with its two nitrogen atoms in a 1,4-relationship, imparts a unique set of physicochemical properties to molecules. nih.govmdpi.com The nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as donors, which enhances water solubility and bioavailability—key factors in drug design. nih.gov

The flexible, chair-like conformation of the piperazine ring allows it to act as a versatile linker or scaffold, orienting various functional groups in specific spatial arrangements to optimize interactions with biological targets. researchgate.net Consequently, the piperazine core is a key component in numerous approved drugs with a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, anti-inflammatory, and antipsychotic agents. nih.govmdpi.comresearchgate.netresearchgate.net Its prevalence in medicinal chemistry is also due to the synthetic accessibility and the ease with which its nitrogen atoms can be functionalized, allowing for the systematic modification of a molecule's properties. mdpi.com

Significance of N-Benzylation and Alkyl Substitution Patterns in Piperazine Derivatives

The decoration of the piperazine core with specific substituents at its nitrogen and carbon atoms is a critical strategy for fine-tuning the pharmacological profile of a compound.

N-Benzylation: The introduction of a benzyl (B1604629) group onto one of the piperazine nitrogens (N-benzylation) serves several purposes in chemical synthesis and drug design. The benzyl group can function as a protecting group for one of the amine functionalities, allowing for selective reactions at the other nitrogen atom. thieme-connect.com Beyond this synthetic utility, the benzyl group itself can be a key pharmacophoric element. Its aromatic ring can engage in hydrophobic and π-stacking interactions with biological targets, such as enzymes or receptors. smolecule.com In some contexts, N-benzylation is used to increase the lipophilicity of a molecule. Kinetic studies on the reaction between piperazine and substituted benzyl bromides have shown that the nature of the substituents on the benzyl ring can influence the reaction rates, highlighting the electronic effects at play. asianpubs.org

Alkyl Substitution: The substitution of alkyl groups, such as ethyl groups, onto the carbon atoms of the piperazine ring (C-alkylation) significantly impacts the molecule's three-dimensional structure, lipophilicity, and metabolic stability. While the majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, there is growing interest in C-substituted derivatives to achieve greater structural diversity. mdpi.combeilstein-journals.org Adding alkyl groups to the carbon backbone can:

Introduce Chirality: As seen in 1-Benzyl-2,5-diethylpiperazine, substitution at the C-2 and C-5 positions creates chiral centers, leading to different stereoisomers (e.g., (2S,5R), (2R,5S), etc.). nih.gov The specific stereochemistry is often crucial for precise interaction with chiral biological targets.

Influence Conformation: The size and orientation of the alkyl groups lock the piperazine ring into preferred conformations, which can be critical for biological activity.

Enhance Lipophilicity: Alkyl groups increase the non-polar character of the molecule, which can affect its ability to cross cell membranes.

Block Metabolism: Substitution at carbons adjacent to the nitrogen atoms can sterically hinder enzymatic degradation, potentially increasing the compound's metabolic stability and duration of action. The "magic methyl effect," where the addition of a methyl group improves a drug's properties, is a well-known concept, and similar effects can be anticipated with larger alkyl groups like ethyl. beilstein-journals.org

Overview of Current Research Trajectories for this compound

Specific published research focusing exclusively on this compound is not extensive. However, based on the chemical features discussed, its research trajectory can be hypothesized to follow established paths for similar piperazine derivatives, such as its close analog, 1-Benzyl-2,5-dimethylpiperazine.

Potential research directions include:

As a Building Block in Synthesis: The compound serves as a chiral, C-substituted piperazine synthon. Its N-benzyl group can be removed via catalytic hydrogenation, exposing a secondary amine for further functionalization. This makes it a valuable intermediate for constructing more complex molecules, particularly for creating libraries of compounds for screening in drug discovery programs. smolecule.com

Investigation of CNS Activity: Many N-benzylpiperazine derivatives and other substituted piperazines interact with central nervous system (CNS) receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. smolecule.com Research on the dimethyl analog suggests potential applications as an antidepressant or anxiolytic agent. It is plausible that this compound could be synthesized and evaluated for similar neurological or psychiatric applications, with the diethyl groups potentially offering a different potency or selectivity profile compared to the dimethyl variant.

Ligand for Receptor Binding Studies: The defined stereochemistry and substitution pattern make it a candidate for use as a ligand in receptor binding assays to probe the structural requirements of receptor binding pockets.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,5-diethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-3-14-12-17(15(4-2)10-16-14)11-13-8-6-5-7-9-13/h5-9,14-16H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTGPQVLSNVPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1CC2=CC=CC=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 2,5 Diethylpiperazine

Classical Multi-Step Synthesis Pathways

Traditional synthetic routes to 1-Benzyl-2,5-diethylpiperazine typically involve a sequence of well-established organic reactions. These pathways are characterized by the stepwise construction of the molecule, often requiring the isolation and purification of intermediates.

Cyclization Reactions for Piperazine (B1678402) Ring Formation

The cornerstone of the synthesis is the formation of the 2,5-diethylpiperazine (B2443570) ring. A common classical approach involves the cyclization of appropriate acyclic precursors. One plausible method is the double N-alkylation of a diamine with a suitable dielectrophile. For instance, the reaction of 1,2-diaminobutane (B1606904) with a 1,2-dihaloethane derivative under basic conditions can lead to the formation of the piperazine ring.

Alternatively, the reductive amination of a dicarbonyl compound can be employed. The condensation of a 1,2-diamine with a 2,5-dicarbonyl precursor, followed by reduction, would yield the desired piperazine core. Another established method is the cyclization of α-amino acids or their derivatives. For example, the dimerization of an appropriate α-amino acid ester, such as ethyl 2-aminobutanoate, can lead to the formation of a 2,5-diketopiperazine, which can then be reduced to the corresponding 2,5-diethylpiperazine.

A specific example of forming a disubstituted piperazine ring is the catalytic conversion of 2-aminopropanol-1 to 2,5-dimethylpiperazine (B91223) using a Raney nickel catalyst in the presence of hydrogen. google.com A similar strategy could be adapted for the synthesis of 2,5-diethylpiperazine from a corresponding amino alcohol precursor.

N-Alkylation Strategies for Benzyl (B1604629) Group Incorporation

Once the 2,5-diethylpiperazine core is obtained, the next step in the classical synthesis is the introduction of the benzyl group onto one of the nitrogen atoms. This is typically achieved through N-alkylation. The reaction of 2,5-diethylpiperazine with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide formed is a standard procedure. europa.eu To favor mono-alkylation and minimize the formation of the 1,4-dibenzyl-2,5-diethylpiperazine byproduct, the stoichiometry of the reactants can be carefully controlled, often using an excess of the piperazine derivative.

Another strategy to achieve mono-benzylation is to use a protecting group. One of the nitrogen atoms of the 2,5-diethylpiperazine can be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net The unprotected nitrogen can then be benzylated, followed by the removal of the protecting group to yield the desired this compound. nih.gov

| Reagent | Base | Solvent | Temperature | Yield (%) |

| Benzyl chloride | K2CO3 | Acetonitrile (B52724) | Reflux | Moderate to high |

| Benzyl bromide | Triethylamine | Dichloromethane | Room Temperature | Moderate to high |

| Benzyl alcohol | (with a suitable catalyst) | Toluene | Reflux | Varies |

Table 1: Representative Conditions for N-Benzylation of Piperazines

Stereoselective Introduction of Diethyl Moieties

The stereochemistry of the two ethyl groups at the C-2 and C-5 positions of the piperazine ring is a crucial aspect of the synthesis. Classical methods may result in a mixture of cis and trans isomers. To obtain a specific stereoisomer, stereoselective synthetic strategies are necessary.

One approach is to start from a chiral precursor. For instance, the use of enantiomerically pure 2-aminobutanol as a starting material can lead to the formation of a stereochemically defined 2,5-diethylpiperazine. benthamdirect.com The cyclization reaction would proceed with retention or inversion of configuration at the stereocenters, depending on the reaction mechanism.

Diastereoselective alkylation of a pre-formed piperazine-2,5-dione scaffold is another viable method. chemrxiv.org The enolate of the diketopiperazine can be formed and then reacted with an ethyl halide. The stereochemical outcome of the alkylation can be controlled by the use of chiral auxiliaries or by substrate-controlled diastereoselection. Subsequent reduction of the chiral 3,6-diethylpiperazine-2,5-dione (B1643317) would then yield the enantiomerically pure 2,5-diethylpiperazine.

Modern and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These modern approaches are also applicable to the synthesis of this compound.

Catalytic Methods for Piperazine Ring Construction

Catalytic methods offer significant advantages over stoichiometric reactions in terms of efficiency and waste reduction. Transition metal-catalyzed reactions have been developed for the synthesis of piperazine rings. For example, a palladium-catalyzed cyclization reaction can be used to construct highly substituted piperazines. organic-chemistry.org Iridium-catalyzed methods have also been reported for the synthesis of C-substituted piperazines from the head-to-head coupling of imines. nih.gov These catalytic systems could potentially be adapted for the synthesis of the 2,5-diethylpiperazine core.

Furthermore, catalytic reductive amination of a suitable diketone with a diamine in the presence of a catalyst and a reducing agent provides a direct route to the piperazine ring. Diboronic acid anhydride (B1165640) has been used as a catalyst for the synthesis of 2,5-diketopiperazines, which are precursors to piperazines. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Key Advantage |

| Palladium complexes | Diamine and dielectrophile | Cross-coupling | High efficiency and functional group tolerance |

| Iridium complexes | Imines | [3+3] Cycloaddition | High stereoselectivity |

| Diboronic acid anhydride | Amino acids | Condensation/Cyclization | Mild conditions and high atom economy |

Table 2: Examples of Catalytic Methods for Piperazine Synthesis

Green Chemistry Protocols: Solvent-Free and Microwave-Assisted Techniques

Green chemistry principles are increasingly being incorporated into synthetic organic chemistry to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, several green approaches can be envisioned.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. unito.it The N-benzylation of 2,5-diethylpiperazine, for instance, can be performed under microwave irradiation, potentially in the absence of a solvent. rsc.org Solvent-free, or neat, reactions are highly desirable as they eliminate the use of often toxic and volatile organic solvents.

Photoredox catalysis is another green approach that utilizes visible light to drive chemical reactions. mdpi.com This methodology has been applied to the synthesis of substituted piperazines and could be a viable route for the construction of the this compound scaffold under mild and environmentally benign conditions.

| Technique | Advantage | Application in Synthesis |

| Microwave Irradiation | Faster reaction rates, higher yields | N-benzylation, cyclization reactions |

| Solvent-Free Conditions | Reduced waste, safer process | N-alkylation reactions |

| Photoredox Catalysis | Use of visible light, mild conditions | C-H functionalization, ring construction |

Table 3: Green Chemistry Approaches in Piperazine Synthesis

Applications of Flow Chemistry in this compound Production

The application of continuous flow chemistry offers significant advantages for the synthesis of N-alkylated piperazines, including improved safety, scalability, and process control. While specific studies on the flow synthesis of this compound are not prevalent, the principles of flow chemistry have been successfully applied to the N-alkylation of other piperazine derivatives, and these methodologies can be readily adapted.

A continuous flow setup for the N-benzylation of 2,5-diethylpiperazine would typically involve pumping streams of the reactants (2,5-diethylpiperazine and benzyl chloride or benzaldehyde) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or reagent. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction conditions to maximize the yield of the mono-benzylated product and minimize the formation of impurities.

For a direct alkylation in flow, a solution of 2,5-diethylpiperazine and a base (e.g., a hindered organic base or a solid-supported base) could be mixed with a stream of benzyl chloride just before entering the heated reactor. The short residence time at an elevated temperature can accelerate the reaction while minimizing side reactions. For reductive amination in flow, a stream of 2,5-diethylpiperazine and benzaldehyde (B42025) could be passed through a packed-bed reactor containing a solid-supported reducing agent, such as a polymer-bound borohydride, or a hydrogenation catalyst with a continuous supply of hydrogen gas.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions is paramount to achieving a high yield and purity of this compound. Several key parameters, including the choice of solvent, base, temperature, and stoichiometry of reactants, must be carefully considered for both direct alkylation and reductive amination methods.

For the direct N-alkylation with benzyl chloride, the selection of a suitable base and solvent system is critical. A variety of bases such as potassium carbonate, triethylamine, or diisopropylethylamine can be employed to neutralize the hydrogen halide formed during the reaction. The solvent choice can range from polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to less polar solvents like toluene, depending on the solubility of the reactants and the desired reaction temperature. The reaction temperature is another important factor; higher temperatures generally lead to faster reaction rates but may also increase the formation of the undesired 1,4-dibenzylated product. Therefore, a careful balance must be struck. To enhance the yield of the mono-benzylated product, a significant excess of 2,5-diethylpiperazine is often used.

The following interactive table summarizes potential optimization parameters for the synthesis of this compound based on general principles of N-alkylation of piperazines.

| Parameter | Direct Alkylation (with Benzyl Chloride) | Reductive Amination (with Benzaldehyde) | Rationale for Optimization |

| Solvent | Acetonitrile, Toluene, DMF | Dichloromethane, Dichloroethane, Methanol | Solvent polarity can influence reaction rate and solubility of reactants. |

| Base | K₂CO₃, Et₃N, DIPEA | (Typically not required) | Neutralizes the acid by-product in direct alkylation. |

| Reducing Agent | Not Applicable | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | The choice of reducing agent affects selectivity and reaction conditions. |

| Temperature | 25-100 °C | 0-25 °C | Higher temperatures can increase reaction rate but may lead to side products. |

| Stoichiometry | Excess 2,5-diethylpiperazine | Near-equimolar or slight excess of one reactant | Using an excess of the piperazine in direct alkylation favors mono-substitution. |

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through well-established reaction mechanisms, depending on the chosen synthetic route.

In the case of direct N-alkylation with benzyl chloride, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine nitrogen of 2,5-diethylpiperazine acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride. This concerted step involves the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, leading to the formation of a protonated product and a chloride ion. A base is required to deprotonate the piperazine nitrogen, regenerating the neutral this compound and forming a salt with the liberated proton and chloride ion. The rate of this reaction is influenced by the nucleophilicity of the piperazine nitrogen, the electrophilicity of the benzyl chloride, and the steric hindrance around the reacting centers. The presence of two ethyl groups at the 2 and 5 positions of the piperazine ring introduces steric bulk, which may slightly hinder the approach of the benzyl chloride to the nitrogen atom, potentially requiring more forcing reaction conditions compared to the N-benzylation of unsubstituted piperazine.

The mechanism of reductive amination involves a two-step process. The first step is the nucleophilic addition of the secondary amine of 2,5-diethylpiperazine to the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a tertiary iminium ion. The second step is the reduction of this iminium ion by a hydride source, such as sodium triacetoxyborohydride. The hydride attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound. The rate-determining step can be either the formation of the iminium ion or its reduction, depending on the specific reaction conditions. The steric hindrance from the 2,5-diethyl groups can influence the rate of both the initial nucleophilic attack on the benzaldehyde and the subsequent reduction of the iminium ion.

Chemical Reactivity and Derivatization of 1 Benzyl 2,5 Diethylpiperazine

Electrophilic and Nucleophilic Substitution Reactions of the Piperazine (B1678402) and Benzyl (B1604629) Moieties.

The reactivity of 1-benzyl-2,5-diethylpiperazine towards electrophiles and nucleophiles is centered on the lone pairs of the nitrogen atoms and the aromatic character of the benzyl group.

The nitrogen atoms of the piperazine ring are nucleophilic centers. The secondary amine at the 4-position is generally more reactive towards electrophiles than the tertiary amine at the 1-position due to less steric hindrance. Common electrophilic substitution reactions at the nitrogen atoms include:

Alkylation and Acylation: The secondary amine can be readily alkylated or acylated to introduce a variety of substituents. For instance, reaction with alkyl halides or acyl chlorides in the presence of a base leads to the corresponding N-substituted derivatives.

Reaction with Carbonyl Compounds: Condensation with aldehydes or ketones can form iminium ions, which can be further reduced to yield N-alkylated products in a process known as reductive amination.

The benzyl group can undergo electrophilic aromatic substitution. The benzyl group itself is an ortho-, para-directing activator for electrophilic attack on the phenyl ring. However, the reactivity is influenced by the electron-withdrawing nature of the protonated piperazine ring under acidic conditions, which can deactivate the ring towards substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic substitution reactions on the piperazine ring itself are not common. However, the benzyl group can be a target for nucleophilic attack under certain conditions. For example, the benzylic position can be functionalized through deprotonation followed by reaction with an electrophile. mdpi.comorganic-chemistry.org Furthermore, nucleophilic aromatic substitution can occur on the phenyl ring if it is substituted with strong electron-withdrawing groups. nih.govyoutube.com

Table 1: Predicted Reactivity of this compound in Substitution Reactions

| Reaction Type | Reagent/Conditions | Moiety | Predicted Product |

| N-Alkylation | R-X (Alkyl halide), Base | Piperazine (N4) | 1-Benzyl-4-alkyl-2,5-diethylpiperazine |

| N-Acylation | RCOCl (Acyl chloride), Base | Piperazine (N4) | 1-Benzyl-4-acyl-2,5-diethylpiperazine |

| Nitration | HNO₃, H₂SO₄ | Benzyl (Aromatic ring) | 1-(Nitrobenzyl)-2,5-diethylpiperazine |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Benzyl (Aromatic ring) | 1-(Halobenzyl)-2,5-diethylpiperazine |

Stereochemical Aspects and Chiral Transformations of this compound.

The presence of two chiral centers at the C2 and C5 positions of the piperazine ring in this compound gives rise to stereoisomers. Specifically, cis and trans diastereomers can exist, each as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). The relative stereochemistry of the ethyl groups (cis or trans) significantly influences the conformation of the piperazine ring, which typically adopts a chair-like conformation.

The separation of these stereoisomers can be achieved through various methods, including chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Asymmetric synthesis strategies can also be employed to selectively produce a desired stereoisomer. nih.govacs.org For instance, methods involving asymmetric lithiation have been developed for the synthesis of enantiopure α-substituted piperazines. acs.org

Chiral transformations of this compound could involve stereoselective reactions that either preserve or invert the stereochemistry at the chiral centers. The introduction of a chiral auxiliary on the N4-position can direct the stereochemical outcome of subsequent reactions on the piperazine ring or its substituents. The distinct biological activities often observed for different stereoisomers of piperazine derivatives underscore the importance of stereochemistry in drug design. nih.gov

Functionalization Strategies for Creating Novel Piperazine Derivatives.

A wide array of functionalization strategies can be applied to this compound to generate novel derivatives. These strategies primarily target the secondary amine of the piperazine ring and the C-H bonds of both the piperazine and benzyl moieties.

Recent advances in C-H functionalization offer powerful tools for the direct introduction of substituents onto the carbon skeleton of the piperazine ring. mdpi.comresearchgate.net Photoredox catalysis, for example, has emerged as a mild and efficient method for the C-H arylation, vinylation, and alkylation of piperazines. mdpi.comresearchgate.net These methods allow for the creation of C-substituted piperazines that are otherwise difficult to access.

The secondary amine at the N4 position is a versatile handle for derivatization. Standard organic transformations can be used to introduce a wide range of functional groups, including but not limited to:

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds introduces a variety of side chains.

The benzyl group can also be modified. For instance, the aromatic ring can be functionalized via electrophilic substitution as previously mentioned. Additionally, the benzylic C-H bonds can be targeted for radical-based functionalization. The benzyl group can also be cleaved under hydrogenolysis conditions to yield the corresponding 2,5-diethylpiperazine (B2443570), which can then be further functionalized at both nitrogen atoms.

Table 2: Examples of Functionalization Strategies for this compound

| Strategy | Reagent/Conditions | Target Site | Resulting Functional Group/Derivative |

| C-H Arylation | Aryl halide, Photocatalyst | Piperazine C-H | C-Aryl piperazine derivative |

| Urea Formation | R-N=C=O | Piperazine N4-H | N-Substituted urea |

| Sulfonamide Formation | R-SO₂Cl | Piperazine N4-H | N-Sulfonamide |

| Hydrogenolysis | H₂, Pd/C | N1-Benzyl | 2,5-Diethylpiperazine |

Ring-Opening and Ring-Expansion Reactions of the this compound Scaffold.

While the piperazine ring is generally stable, ring-opening and ring-expansion reactions can be induced under specific conditions. Ring-opening of piperazine derivatives can occur through cleavage of the C-N bonds. For example, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) can undergo ring-opening to form piperazine derivatives. mdpi.com Although not a direct reaction of this compound, this illustrates the possibility of forming the piperazine ring from a bicyclic precursor.

Ring-expansion reactions of piperazines are less common. However, analogous ring-expansion of other saturated nitrogen heterocycles, such as the conversion of piperidines to azepanes, have been reported. rsc.org Such transformations often involve rearrangement reactions initiated by the formation of a reactive intermediate, such as a nitrenium ion or a carbocation adjacent to a nitrogen atom. The specific conditions required for such a transformation on the this compound scaffold would need to be experimentally determined.

Coordination Chemistry of this compound as a Ligand.

The nitrogen atoms of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. The piperazine scaffold is a common motif in coordination chemistry, and its derivatives are known to form stable complexes with a variety of transition metals. nih.govresearchgate.netnih.gov

This compound can act as a bidentate ligand, coordinating to a metal center through both of its nitrogen atoms. This chelation results in the formation of a stable six-membered ring. The coordination of both nitrogen atoms to a single metal center would require the piperazine ring to adopt a boat conformation, which is less stable than the chair conformation. However, the energy penalty for this conformational change can be overcome by the stability gained from chelation. nih.gov Alternatively, the molecule can act as a bridging ligand, connecting two metal centers, with each nitrogen atom coordinating to a different metal ion. In this case, the piperazine ring can maintain its preferred chair conformation. nih.gov

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the reaction conditions (e.g., temperature, pH) can be varied to control the formation of different complex species.

The structural characterization of these metal complexes can be achieved using a range of spectroscopic and analytical techniques:

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. It can also confirm the conformation of the piperazine ring upon coordination. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify changes in the vibrational modes of the ligand upon coordination to the metal ion.

UV-Vis Spectroscopy: Electronic spectroscopy can provide information about the electronic transitions within the complex, which can be useful for understanding the nature of the metal-ligand bonding.

Mass Spectrometry: This technique can be used to determine the mass-to-charge ratio of the complex, confirming its composition.

Table 3: Techniques for the Characterization of Metal Complexes of this compound

| Technique | Information Obtained |

| X-ray Crystallography | Solid-state structure, bond lengths and angles, coordination geometry |

| NMR Spectroscopy | Solution-state structure, ligand binding mode |

| IR and Raman Spectroscopy | Vibrational modes, changes upon coordination |

| UV-Vis Spectroscopy | Electronic transitions, metal-ligand bonding |

| Mass Spectrometry | Mass-to-charge ratio, complex composition |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 2,5 Diethylpiperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For 1-Benzyl-2,5-diethylpiperazine, which possesses two stereocenters at the C2 and C5 positions, NMR is invaluable for distinguishing between diastereomers (cis and trans) and elucidating the preferred conformation of the piperazine (B1678402) ring.

The piperazine ring typically adopts a chair conformation to minimize steric strain. iucr.org In this conformation, the substituents at the C2 and C5 positions can be either axial or equatorial. The relative orientation of the two ethyl groups defines the cis and trans isomers. In the cis isomer, one ethyl group would be axial and the other equatorial, or both could be in a twisted boat conformation, while in the more stable trans isomer, both ethyl groups are expected to occupy equatorial positions.

Proton (¹H) NMR spectroscopy would provide key information. The protons on the piperazine ring would exhibit complex splitting patterns due to geminal and vicinal coupling. Protons in axial and equatorial positions have different chemical environments and thus different chemical shifts. The coupling constants (J-values) between vicinal protons are particularly informative for stereochemical assignment. ipb.pt For instance, a large trans-diaxial coupling (³J_ax,ax) is typically observed, which would be a key indicator of the chair conformation.

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for confirming stereochemistry. For the cis isomer, a NOESY experiment would show spatial correlation between the axial proton at C2 and the axial proton at C5. Conversely, for the trans isomer, correlations would be expected between axial and equatorial protons on adjacent carbons. ipb.pt Carbon-13 (¹³C) NMR provides information on the number of unique carbon environments, complementing the ¹H NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for substituted piperazines and benzylamines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Benzyl (B1604629) -CH₂- | ~3.5 | ~63 | Singlet, benzylic protons adjacent to nitrogen. |

| Phenyl C_ipso_ | - | ~138 | Quaternary carbon attached to CH₂. |

| Phenyl C_ortho_ | ~7.3 | ~129 | Aromatic region. |

| Phenyl C_meta_ | ~7.2 | ~128 | Aromatic region. |

| Phenyl C_para_ | ~7.2 | ~127 | Aromatic region. |

| Piperazine H2/H5 | ~2.8 - 3.2 | ~55-60 | Methine protons, complex multiplicity. |

| Piperazine H3/H6 | ~2.0 - 2.9 | ~50-55 | Methylene protons, complex multiplicity. |

| Ethyl -CH₂- | ~1.4 - 1.6 | ~25-30 | Methylene of ethyl group, quartet. |

| Ethyl -CH₃ | ~0.9 - 1.1 | ~10-15 | Methyl of ethyl group, triplet. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern, or "fingerprint," that confirms the molecular structure and provides insight into its stability.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound (C₁₅H₂₄N₂, MW = 244.37). The fragmentation of N-benzylpiperazine derivatives is well-documented and typically initiated by cleavage at the bonds adjacent to the nitrogen atoms. researchgate.net The most prominent fragmentation pathway for this compound is expected to be the cleavage of the C-C bond between the benzyl group and the piperazine ring. This results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzylpiperazine and its analogues. ikm.org.myeuropa.euresearchgate.net

Other significant fragmentation pathways would involve the piperazine ring itself. Alpha-cleavage next to the ring nitrogens can lead to the loss of one of the ethyl groups (loss of 29 Da) or cleavage of the ring structure. The piperazine ring can undergo fragmentation to produce characteristic ions. researchgate.net For example, cleavage across the ring can lead to fragments containing portions of the piperazine core.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 244 | [M]⁺ | [C₁₅H₂₄N₂]⁺ | Molecular Ion |

| 215 | [M - C₂H₅]⁺ | [C₁₃H₁₉N₂]⁺ | Loss of an ethyl radical from C2 or C5 |

| 153 | [M - C₇H₇]⁺ | [C₈H₁₇N₂]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the tropylium ion (often base peak) |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Piperazine ring fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting).

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The aromatic benzyl group would give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. dergipark.org.tr The aliphatic C-H stretching vibrations from the ethyl groups and the piperazine ring would appear in the 2800-3000 cm⁻¹ range.

The C-N stretching vibrations of the tertiary amines in the piperazine ring are expected in the 1000-1250 cm⁻¹ region. The piperazine ring itself has characteristic "breathing" and deformation modes. While FT-IR and Raman are complementary techniques, certain vibrations may be more prominent in one than the other due to selection rules (change in dipole moment for IR, change in polarizability for Raman). For instance, the symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum. chemicalbook.com Comparing the spectra of cis and trans isomers could reveal subtle differences in the fingerprint region (below 1500 cm⁻¹) due to their different molecular symmetry and conformations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Benzyl) |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine, Ethyl) |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1450 - 1495 | C=C Stretch | Aromatic Ring |

| 1440 - 1470 | CH₂ Bend | Methylene groups |

| 1370 - 1390 | CH₃ Bend | Methyl groups |

| 1000 - 1250 | C-N Stretch | Tertiary Amine |

| 690 - 770 | C-H Out-of-plane Bend | Monosubstituted Benzene |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the relative stereochemistry (cis or trans) of the diethyl groups and the exact conformation of the piperazine ring.

For piperazine derivatives, the six-membered ring is consistently found to adopt a chair conformation in the crystalline state. iucr.orgwm.edunih.gov An X-ray crystal structure of this compound would yield precise data on bond lengths, bond angles, and torsional angles. For the thermodynamically more stable trans isomer, the analysis would likely show both large ethyl groups in equatorial positions to minimize steric hindrance. The benzyl group's orientation relative to the piperazine ring would also be determined.

Furthermore, crystallographic analysis reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions. For N-benzylpiperazine derivatives, non-covalent interactions such as weak C-H···N hydrogen bonds and C-H···π interactions involving the benzyl group's aromatic ring are significant in dictating the crystal packing. nih.gov These interactions create a complex three-dimensional network that stabilizes the crystal structure.

Table 4: Hypothetical Crystallographic Data for trans-1-Benzyl-2,5-diethylpiperazine Values are illustrative and based on similar N-substituted piperazine structures. wm.edunih.gov

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Piperazine Ring Conformation | Chair |

| C-N Bond Length (avg.) | 1.46 Å |

| C-C Bond Length (avg., ring) | 1.52 Å |

| Diethyl Substituent Position | Diequatorial |

| Dominant Intermolecular Forces | van der Waals forces, C-H···π interactions |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination.

This compound contains two chiral centers at C2 and C5. This gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers, R,R and S,S) and a meso compound (cis isomer, R,S). Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital tool for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org While the achiral cis (meso) isomer would be CD-silent, the trans enantiomers would produce mirror-image CD spectra. The sign of the Cotton effects in the CD spectrum is related to the absolute configuration of the molecule. The aromatic ring of the benzyl group acts as a chromophore, and its electronic transitions will be perturbed by the chiral environment of the piperazine ring, giving rise to a characteristic CD signal. nih.gov

Separation of the trans enantiomers, typically achieved by chiral chromatography, is a prerequisite for their individual chiroptical analysis. nih.gov Once isolated, the CD spectrum of each enantiomer can be recorded. By comparing the experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration (R,R or S,S) of each enantiomer can be assigned. rsc.org This technique is also highly sensitive for determining the enantiomeric purity of a sample.

Theoretical and Computational Studies of 1 Benzyl 2,5 Diethylpiperazine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics.

The conformational landscape of 1-Benzyl-2,5-diethylpiperazine is complex due to the flexibility of the piperazine (B1678402) ring and the rotational freedom of the benzyl (B1604629) and diethyl substituents. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to various conformers with distinct energy levels.

Computational studies on similar 2,5-dialkylpiperazines have shown that the diequatorial conformation is generally the most stable. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations on Analogous Systems

| Conformer | Diethyl Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Diequatorial | 0.00 |

| 2 | Axial-Equatorial | 1.5 - 2.5 |

| 3 | Diaxial | > 4.0 |

Note: The data in this table is illustrative and based on typical energy differences found for substituted piperazines. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich piperazine ring and the benzyl group, particularly the nitrogen atoms and the aromatic ring. The LUMO is likely to be distributed over the benzyl group's aromatic ring. Substituents can modulate the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the nitrogen atoms are expected to carry negative partial charges, making them nucleophilic centers.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are typical for N-benzylpiperazine derivatives and serve as an estimation. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility in Different Media

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the surrounding environment.

For this compound, MD simulations can reveal how the molecule behaves in different solvents, such as water or organic solvents. These simulations can track the transitions between different chair and boat conformations of the piperazine ring and the rotation of the benzyl and diethyl groups. The flexibility of the molecule can be quantified by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the course of the simulation. This information is particularly valuable for understanding how the molecule might interact with biological targets, such as proteins, where conformational adaptability is often crucial for binding.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore potential chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and determine the activation energies.

For instance, the N-alkylation or N-acylation of the secondary amine in the piperazine ring is a common reaction. Computational methods can be used to model the reaction with various electrophiles, providing insights into the reaction mechanism and predicting the regioselectivity and stereoselectivity of the products. The calculated activation energies can help in optimizing reaction conditions to improve yields and reduce byproducts.

Computational Design and Prediction of Novel Derivatives based on the this compound Scaffold

The this compound scaffold can serve as a starting point for the design of new molecules with desired properties. Computational techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are powerful tools in rational drug design.

By systematically modifying the substituents on the piperazine ring or the benzyl group in silico, it is possible to create a virtual library of novel derivatives. The properties of these derivatives, such as their electronic properties, lipophilicity, and binding affinity to a specific biological target, can then be predicted using computational methods. This approach allows for the screening of a large number of compounds in a time and cost-effective manner, prioritizing the most promising candidates for synthesis and experimental testing. For example, modifications could be designed to enhance the binding affinity to a particular receptor or to improve the pharmacokinetic properties of the molecule.

Applications and Roles of 1 Benzyl 2,5 Diethylpiperazine in Advanced Chemical Synthesis and Materials Science

1-Benzyl-2,5-diethylpiperazine as a Key Intermediate in Multi-Step Organic Syntheses.

The utility of a compound as a key intermediate is determined by its reactivity and the functional groups it possesses, allowing it to serve as a foundational molecule for the construction of more complex structures. For this compound, which features a substituted piperazine (B1678402) ring, its potential as an intermediate is theoretically plausible. However, a comprehensive review of scientific literature indicates a lack of specific examples or studies demonstrating its use in this capacity.

Precursor for Advanced Polymeric Materials.

Substituted piperazines can, in principle, be used as monomers or curing agents in polymerization reactions. For instance, diamines are known to react with diisocyanates to form polyureas. A patent related to organosilicon polyurea compositions mentions 2,5-dimethylpiperazine (B91223) as a potential diamine for creating such polymers, but does not specifically name this compound. google.com Despite the theoretical potential for this compound to be used in similar applications, there is no direct evidence or published research confirming its role as a precursor for advanced polymeric materials.

Building Block for Agrochemical Research and Specialty Chemicals.

The piperazine scaffold is present in various biologically active molecules, including some used in the agrochemical sector. echemi.com However, the specific contribution of this compound as a building block in agrochemical research or for the synthesis of specialty chemicals is not documented in the available literature. While related compounds like (2S,5S)-1-benzyl-2,5-dimethylpiperazine are listed as bulk drug intermediates and have associations with agrochemicals, this specific diethyl derivative is not mentioned. echemi.com

Role in the Synthesis of Non-Clinical Complex Organic Scaffolds.

Piperazine and its derivatives are recognized as important scaffolds in medicinal chemistry and organic synthesis for creating complex molecular architectures. researchgate.net The benzyl (B1604629) group on 1-benzylpiperazine (B3395278), for example, is often used as a protecting group that can be easily removed, making it a useful intermediate for preparing monosubstituted and unsymmetrically disubstituted piperazines. orgsyn.org While these general principles apply to the broader class of benzylpiperazines, there are no specific studies that describe the use of this compound in the synthesis of non-clinical complex organic scaffolds.

Incorporation into Novel Polymer Architectures and Composites.

The incorporation of specific chemical moieties into polymers can impart desired properties such as thermal stability, chemical resistance, or specific functionalities. While various amines and polyamines are used as curing agents for epoxy resins to create polymer composites, there is no available data to suggest that this compound has been incorporated into novel polymer architectures or composites.

Design and Synthesis of Chemosensors and Recognition Agents Utilizing the Piperazine Core.

The piperazine core is a common structural motif in the design of chemosensors and molecular recognition agents due to its ability to bind to specific ions or molecules. There is research on piperazine-based derivatives for these applications. However, a review of the relevant literature shows no specific instances of this compound being utilized in the design and synthesis of chemosensors or recognition agents.

Analytical Methodologies for the Quantitative and Qualitative Assessment of 1 Benzyl 2,5 Diethylpiperazine

Advanced Chromatographic Separation Techniques (HPLC, GC) for Purity and Isomeric Analysis.

There is no specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method detailed in the scientific literature for the analysis of 1-Benzyl-2,5-diethylpiperazine. While methodologies exist for related compounds such as 1-benzylpiperazine (B3395278) (BZP) and other substituted piperazines, these methods cannot be directly extrapolated to this compound without specific validation. unodc.org The unique physicochemical properties of this compound, conferred by the diethyl substitution on the piperazine (B1678402) ring, would necessitate the development and validation of dedicated chromatographic methods to ensure accurate purity assessment and isomeric separation.

Factors that would require specific investigation for developing an HPLC or GC method for this compound include:

Column Chemistry: Selection of an appropriate stationary phase.

Mobile Phase/Carrier Gas: Optimization of the solvent system or carrier gas flow rate.

Detection Method: Determination of the most sensitive and selective detector.

Temperature Programming: Optimization of the temperature gradient for GC analysis.

Without experimental data, a data table for HPLC or GC parameters for this compound cannot be constructed.

Future Directions and Emerging Research Avenues for 1 Benzyl 2,5 Diethylpiperazine

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of specifically substituted piperazines like 1-Benzyl-2,5-diethylpiperazine presents a significant challenge. Traditional methods are often lengthy and limited by the availability of starting materials. mdpi.com However, recent advances in synthetic organic chemistry, particularly in C-H functionalization, offer promising new routes.

Historically, the synthesis would likely involve a multi-step process, starting with the creation of a 2,5-diethylpiperazine (B2443570) core, followed by N-benzylation. The initial step, forming the C-substituted ring, is the most complex. Modern approaches, however, aim to build the molecule more directly and efficiently. Photoredox catalysis, for instance, uses visible light to generate highly reactive intermediates that can enable direct C-H functionalization of the piperazine (B1678402) ring. mdpi.com This could potentially allow for the introduction of the ethyl groups onto a pre-benzylated piperazine scaffold.

| Approach | Description | Potential Advantages for Synthesizing this compound | Key Challenges |

|---|---|---|---|

| Traditional Multi-step Synthesis | Involves sequential reactions, such as the cyclization of diamine precursors to form the 2,5-diethylpiperazine ring, followed by a separate N-benzylation step with benzyl (B1604629) chloride. orgsyn.orgeuropa.eu | Well-established and reliable reaction steps. | Lengthy, lower overall yield, may require harsh conditions and extensive purification. |

| Direct C-H Functionalization | Modern methods that directly substitute C-H bonds on the piperazine ring with other functional groups. This includes transition-metal-catalyzed and photoredox-catalyzed reactions. nih.gov | Highly efficient, fewer steps, allows for late-stage modification, potentially enabling the direct addition of ethyl groups. mdpi.com | Controlling regioselectivity (targeting the 2 and 5 positions) can be difficult due to the presence of two nitrogen atoms. mdpi.com |

| Convergent Synthesis (e.g., SnAP/SLAP Reagents) | Builds the substituted piperazine ring in a single, convergent step from simpler components like aldehydes and specialized amine reagents (Stannyl or Silicon Amine Protocols). encyclopedia.pub | Highly convergent, streamlined process, allows for diverse substitutions by simply changing the starting aldehyde. | Requires synthesis of specialized reagents; may involve potentially toxic tin or silicon compounds. mdpi.com |

Discovery of Untapped Reactivity Profiles and New Derivatization Strategies

The chemical structure of this compound offers multiple sites for further modification, suggesting a rich potential for creating a library of novel derivatives. The most apparent reactivity stems from the two nitrogen atoms of the piperazine core.

The N-benzyl group, while providing steric bulk and specific electronic properties, is also a well-known protecting group in organic synthesis. Its removal through catalytic hydrogenolysis is a standard transformation that would unmask the secondary amine at the N1 position. orgsyn.org This would yield 2,5-diethylpiperazine, a valuable intermediate for creating unsymmetrically substituted piperazines by introducing a different functional group at N1.

The tertiary amine at N1 and the secondary amine at N4 (if the benzyl group is removed) are both potential sites for further reactions. The lone pair of electrons on the nitrogen atoms allows for quaternization, oxidation, or coordination to metal centers. Furthermore, the C-H bonds adjacent (alpha) to the nitrogen atoms are activated and could be targets for further functionalization, although this can be challenging. nih.gov Derivatization could also be explored for analytical purposes, such as attaching specific tags to the N4 position to enhance detection in techniques like mass spectrometry. nih.gov

Advancements in Computational Modeling for Rational Design and Discovery

Computational chemistry provides powerful tools for predicting the properties and potential applications of novel molecules like this compound, thereby guiding and accelerating experimental research. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are widely applied to piperazine derivatives in drug discovery. nih.govpharmaceuticaljournal.net

Molecular docking simulations could be used to predict how this compound and its potential derivatives might bind to various biological targets, such as enzymes or receptors. nih.govmdpi.com By screening a virtual library of derivatives against the structures of known proteins, researchers can identify promising candidates for specific therapeutic areas, such as antimicrobial or anticancer agents. nih.govmdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model could be developed by synthesizing a small, diverse set of derivatives and testing their activity in a specific assay. The resulting model could then predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

| Computational Method | Description | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction. nih.gov | To identify potential biological targets and predict binding affinity, guiding the design of new therapeutic agents. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insight into the stability and conformational changes of a molecule or a molecule-protein complex. | To assess the stability of the binding pose predicted by docking and to understand the dynamic interactions between the compound and its target. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops a statistical model that correlates variations in the chemical structure of compounds with changes in their measured activity. nih.gov | To predict the activity of novel derivatives and to identify the key structural features (e.g., size, electronics) that influence activity. |

| ADMET Prediction | Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | To perform an early-stage assessment of the "drug-likeness" of derivatives, helping to filter out candidates with poor pharmacokinetic or toxicity profiles. |

Expanding Non-Clinical Material and Chemical Applications

Beyond potential therapeutic uses, the unique structural features of this compound make it an intriguing candidate for applications in material science and catalysis. The piperazine unit is a known building block for advanced materials.

Polymer Synthesis: Piperazine and its derivatives can be incorporated into polymer backbones to create materials with specific properties. rsc.org For example, piperazine-based polymers have been developed for antimicrobial applications and as biocompatible materials for biomedical devices. nih.govresearchgate.net The presence of two nitrogen atoms allows this compound to act as a monomer in condensation polymerization reactions. The bulky benzyl and ethyl groups would likely impart unique solubility, thermal, and mechanical properties to the resulting polymers.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions linked by organic molecules. nih.gov They have shown immense promise in applications like gas storage and separation. rsc.orgyoutube.com Piperazine-functionalized MOFs have been shown to exhibit enhanced methane (B114726) storage capacity. rsc.org The specific stereochemistry and steric bulk of this compound could be exploited to create MOFs with tailored pore sizes and surface properties, potentially leading to materials with high selectivity for specific gases.

Catalysis: The two nitrogen atoms in the piperazine ring can act as ligands, coordinating to metal centers to form catalysts. nih.gov Chiral, C-substituted piperazines are particularly valuable in asymmetric catalysis. Depending on the stereochemistry of the diethyl-substituted centers, this compound could serve as a chiral ligand for reactions where precise control over product stereochemistry is crucial.

Q & A

Basic: How can the synthesis of 1-Benzyl-2,5-diethylpiperazine be optimized for high yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step protocols with controlled reaction conditions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for nucleophilic substitution steps to stabilize intermediates .

- Catalysts : Use of bases like K₂CO₃ to facilitate alkylation of the piperazine ring .

- Temperature and time : Reflux conditions (e.g., 3–6 hours) improve reaction completion, as seen in hydrazide formation steps .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, methanol/dichloromethane gradients) ensures purity .

Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol | 75% → 89% |

| Catalyst | K₂CO₃ | 60% → 82% |

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Spectroscopy :

- Chromatography :

- Microcrystal tests : Platinum bromide reagent forms yellow rectangular plates (90° angles) for rapid identification .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or receptor isoforms. Strategies include:

- Standardized assays : Use uniform cell lines (e.g., HEK293 expressing human D3 receptors) and radioligands (e.g., [³H]spiperone) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to reconcile affinity differences .

- Control experiments : Test for off-target interactions (e.g., serotonin receptors) using competitive binding assays .

Data Table :

| Study | Assay Type | Reported Ki (nM) | Notes |

|---|---|---|---|

| A | Radioligand | 12.3 ± 1.5 | D3 receptor |

| B | Functional | 45.7 ± 6.2 | Partial agonist activity |

Advanced: How to design a study investigating the pharmacological activity of this compound in neurological disorders?

Methodological Answer:

A multi-disciplinary approach is recommended:

- In vitro models :

- Neuronal cell lines (e.g., SH-SY5Y) treated with glutamate-induced oxidative stress to assess neuroprotection .

- Calcium imaging to evaluate modulation of ion channels .

- In vivo models :

- Rodent behavioral tests (e.g., Morris water maze for cognitive effects) .

- Dose-response studies (0.1–10 mg/kg, i.p.) to establish therapeutic windows .

- Biomarker analysis : ELISA for BDNF or TNF-α levels in serum/brain homogenates .

Basic: What strategies mitigate low yields during the final alkylation step of this compound synthesis?

Methodological Answer:

Common issues include steric hindrance or competing side reactions. Solutions:

- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct alkylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves selectivity .

- Stepwise monitoring : TLC (hexane/ethyl acetate 3:1) tracks intermediate formation .

Advanced: How does the substitution pattern of this compound influence its physicochemical properties?

Methodological Answer:

The benzyl and ethyl groups impact solubility, lipophilicity, and bioavailability:

- LogP analysis : Calculated logP ~2.8 (via ChemDraw) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

- X-ray crystallography : Reveals chair conformation of the piperazine ring, with diethyl groups inducing steric strain (bond angles < 109.5°) .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<1 mg/mL), guiding formulation strategies .

Advanced: How to analyze enantiomeric purity if stereoisomers are present in this compound derivatives?

Methodological Answer:

While the parent compound lacks chirality, derivatives may require:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular dichroism (CD) : Detects optical activity in asymmetric analogs .

- Crystallographic data : Cambridge Structural Database (CSD) entries (e.g., CCDC 1407713) provide reference for absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.